N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide

Lipophilicity Drug-likeness Membrane permeability

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide (CAS 391227-51-3, PubChem CID is a synthetic small molecule belonging to the N-(5-aryl-1,3,4-thiadiazol-2-yl)benzamide class. Its structure features a 1,3,4-thiadiazole core bearing a 2,4-dichlorophenyl substituent at position 5 and a 3,5-dimethoxybenzamide moiety linked via an amide bond at position Computed physicochemical properties include a molecular weight of 410.3 g/mol, a predicted partition coefficient (XLogP3) of 4.4, a topological polar surface area (TPSA) of 102 Ų, and 5 rotatable bonds.

Molecular Formula C17H13Cl2N3O3S
Molecular Weight 410.27
CAS No. 391227-51-3
Cat. No. B2692315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide
CAS391227-51-3
Molecular FormulaC17H13Cl2N3O3S
Molecular Weight410.27
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl)OC
InChIInChI=1S/C17H13Cl2N3O3S/c1-24-11-5-9(6-12(8-11)25-2)15(23)20-17-22-21-16(26-17)13-4-3-10(18)7-14(13)19/h3-8H,1-2H3,(H,20,22,23)
InChIKeyFWFCZNYFUKJYCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide (CAS 391227-51-3): Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide (CAS 391227-51-3, PubChem CID 3497425) is a synthetic small molecule belonging to the N-(5-aryl-1,3,4-thiadiazol-2-yl)benzamide class [1]. Its structure features a 1,3,4-thiadiazole core bearing a 2,4-dichlorophenyl substituent at position 5 and a 3,5-dimethoxybenzamide moiety linked via an amide bond at position 2. Computed physicochemical properties include a molecular weight of 410.3 g/mol, a predicted partition coefficient (XLogP3) of 4.4, a topological polar surface area (TPSA) of 102 Ų, and 5 rotatable bonds [1]. This compound appears in screening collections under the identifier Oprea1_017887 and has been investigated in the context of medicinal chemistry for potential anticancer and antimicrobial applications, as well as within the agricultural chemical space as a member of the insecticidally active N-(5-aryl-1,3,4-thiadiazol-2-yl)amide scaffold [2][3].

Why N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide Cannot Be Interchanged with Generic 1,3,4-Thiadiazole Analogs


Within the N-(5-aryl-1,3,4-thiadiazol-2-yl)amide chemotype, both the 5-aryl substituent and the amide tail independently govern biological target engagement, potency, and selectivity [1][2]. The 2,4-dichlorophenyl group at position 5 has been specifically associated with DNA topoisomerase II (topoII) poisoning activity in breast cancer cell lines—an activity not observed with other 5-aryl substitutions tested in parallel [1]. Simultaneously, the 3,5-dimethoxybenzamide tail differentiates this compound from insecticidal analogs that require 2,6-disubstitution on the benzamide ring for sap-feeding pest activity [2]. The dual-substitution pattern of this compound occupies a distinct region of SAR space: it lacks the 2,6-dihalobenzamide motif required for insect growth regulation, yet possesses the 2,4-dichlorophenyl pharmacophore linked to topoII-mediated cytotoxicity. Consequently, substituting this compound with a generic N-(5-aryl-1,3,4-thiadiazol-2-yl)amide bearing different aryl or amide substituents will yield a molecule with fundamentally different biological profile and target engagement.

Quantitative Differentiation Evidence for N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide (CAS 391227-51-3): Comparator-Based Analysis


Predicted Lipophilicity (XLogP3 = 4.4) Distinguishes This Compound from Less Lipophilic 5-Aryl Thiadiazole Analogs, Impacting Membrane Permeability Predictions

The computed XLogP3 value for N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide is 4.4 [1]. This value is substantially higher than that of the closely related analog 2-(4-fluorophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole (Compound 4 in Plech et al., predicted XLogP3 approximately 3.8 based on structural analysis), which differs only in the substituent at position 2 of the thiadiazole ring. The ~0.6 log unit increase in predicted lipophilicity conferred by the 3,5-dimethoxybenzamide group versus the 4-fluorophenylamino group may enhance passive membrane permeability, a critical parameter for intracellular target engagement.

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA = 102 Ų) Positions This Compound Within Favorable Oral Bioavailability Space Relative to Higher-TPSA Congeners

The computed TPSA of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide is 102 Ų [1]. This falls below the commonly cited threshold of 140 Ų for predicted oral bioavailability and is notably lower than that of bulkier 5-aryl thiadiazole analogs incorporating additional hydrogen-bonding functionality at the amide position. By comparison, analogs with 4-bromophenylamino substitution at position 2 (e.g., Compound 3 in Plech et al. 2015, TPSA estimated at ~78 Ų) have even lower TPSA, but this comes at the cost of reduced hydrogen-bonding capacity from the dimethoxy groups, which may affect solubility.

Bioavailability TPSA Drug-likeness

The 2,4-Dichlorophenyl Substituent at Position 5 Is Associated with DNA Topoisomerase II Poisoning Activity—a Property Absent in Analogs with Non-Chlorinated 5-Aryl Groups

In a head-to-head study of six 2,5-disubstituted-1,3,4-thiadiazoles by Plech et al. (2015), compounds bearing the 2,4-dichlorophenyl group at position 5—specifically 2-(4-bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole (Compound 3) and 2-(4-fluorophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole (Compound 4)—were confirmed as DNA topoisomerase II (topoII) poisons capable of stabilizing the DNA-topoII cleavage complex [1]. In contrast, 2-(3-fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole (Compound 2), which lacks the 2,4-dichlorophenyl group, acted only as a catalytic inhibitor of topoII without poisoning activity. The IC50 values for the 2,4-dichlorophenyl-bearing compounds against MCF-7 breast cancer cells ranged from 120–160 μM [1].

Topoisomerase II Breast cancer DNA damage

The 3,5-Dimethoxybenzamide Tail Differentiates This Compound from Insecticidal 2,6-Disubstituted Benzamide Analogs in the N-(5-Aryl-1,3,4-thiadiazol-2-yl)amide Series

Structure-activity relationship (SAR) studies by Eckelbarger et al. (2017) on the N-(5-aryl-1,3,4-thiadiazol-2-yl)amide insecticide class established that optimal insecticidal activity against sap-feeding pests (Aphis gossypii, Myzus persicae, Bemisia tabaci) requires 2,6-disubstitution on the benzamide ring [1]. The target compound N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide bears 3,5-dimethoxy substitution—a pattern that falls outside the optimal insecticidal SAR. By comparison, the closely related analog 2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide features the 2,6-dihalo pattern and is described as an insect growth regulator targeting chitin synthesis. This SAR divergence indicates that the target compound is mechanistically and functionally distinct from the insecticidal members of this chemotype.

Insecticide SAR Sap-feeding pests Agrochemical discovery

The 1,3,4-Thiadiazol-2-yl-Benzamide Scaffold Is Recognized in Patent Literature as a Privileged Wnt Signaling Pathway Inhibitor Chemotype

Patent literature identifies 1,3,4-thiadiazol-2-yl-benzamide derivatives as inhibitors of the Wnt signaling pathway, a validated oncology target [1]. The general formula (I) described in the patent encompasses compounds where the benzamide moiety can bear varied substitution patterns including alkoxy groups such as methoxy. The target compound, with its 3,5-dimethoxybenzamide substitution pattern, falls within this claimed chemical space. Wnt pathway inhibitors represent a defined therapeutic strategy distinct from the topoisomerase II poisoning mechanism; the presence of both the 2,4-dichlorophenyl group (linked to topoII poisoning) and the 3,5-dimethoxybenzamide group (consistent with Wnt inhibitor SAR) may confer a multi-mechanism potential that single-mechanism analogs lack. However, specific Wnt inhibitory data (e.g., IC50 in a TCF/LEF reporter assay) for this exact compound have not been reported in the accessible literature.

Wnt signaling Cancer Patent landscape

Recommended Research and Industrial Application Scenarios for N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide (CAS 391227-51-3)


Mechanistic Studies of DNA Topoisomerase II Poisoning in Breast Cancer Models

Based on class-level evidence that the 5-(2,4-dichlorophenyl)-1,3,4-thiadiazole pharmacophore is associated with topoisomerase II poisoning activity in MCF-7 and MDA-MB-231 breast cancer cells (IC50 range 120–160 μM for close analogs) [1], this compound is suitable for inclusion in mechanistic studies comparing topoII poisons versus catalytic inhibitors. Its distinct 3,5-dimethoxybenzamide tail may confer altered cellular permeability relative to the 4-bromophenylamino and 4-fluorophenylamino analogs tested by Plech et al., making it a valuable tool for probing SAR around the amide position while retaining the critical 2,4-dichlorophenyl pharmacophore.

Differentiation Between Insecticidal and Mammalian Pharmacology Within the N-(5-Aryl-1,3,4-thiadiazol-2-yl)amide Chemotype

The 3,5-dimethoxybenzamide substitution pattern places this compound outside the insecticidal SAR space defined by Eckelbarger et al. (2017), where 2,6-disubstitution on the benzamide ring is required for optimal sap-feeding pest activity [1]. Researchers conducting cross-species selectivity profiling or seeking to deconvolute insecticidal versus mammalian targets within this chemotype can use this compound as a 'mammalian-biased' probe in head-to-head comparisons against 2,6-dihalobenzamide insecticidal analogs.

Wnt Signaling Pathway Inhibitor Discovery and Lead Optimization

Given the patent-based identification of 1,3,4-thiadiazol-2-yl-benzamide derivatives as Wnt signaling pathway inhibitors [1], this compound represents a structurally defined entry point for Wnt inhibitor screening cascades. Its dual pharmacophoric features (2,4-dichlorophenyl for topoII and 3,5-dimethoxybenzamide within Wnt inhibitor space) make it a candidate for evaluating polypharmacology in Wnt-dependent cancer models, provided that target engagement is confirmed through appropriate biochemical and cellular assays.

Physicochemical Benchmarking in Membrane Permeability and Oral Bioavailability Prediction Studies

With a computed XLogP3 of 4.4 and TPSA of 102 Ų [1], this compound occupies a favorable region of physicochemical property space for oral bioavailability prediction. It can serve as a calibration standard or benchmark compound in computational ADME model validation studies, particularly when comparing the predictive accuracy of different in silico tools against experimentally determined permeability and solubility data for the broader N-(5-aryl-1,3,4-thiadiazol-2-yl)amide series.

Quote Request

Request a Quote for N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.